4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a thiol group (-SH) at the 3-position and a phenyl group at the 5-position makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
It’s known that triazole derivatives have a wide range of biological activities and are structurally similar to imidazole molecules . They are used in various drugs like Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin, and Loreclezole .
Mode of Action
Triazoles generally act by interacting with their targets, leading to changes in the target’s function . Triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Triazoles are generally known for their slow metabolic rate and good oral bioavailability .
Result of Action
Triazole derivatives are known for their comprehensive bioactivities such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with phenyl isothiocyanate under reflux conditions in ethanol. The reaction mixture is then acidified to yield the desired triazole .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Triazoles: Formed from substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2-chlorophenyl)-5-(4-trifluoromethoxy-phenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHJEZLNGXEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192237 | |
Record name | 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38942-51-7 | |
Record name | 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38942-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole-3-thiol, 4-methyl-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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